6-Isopropoxy-2-methoxypyridin-3-amine
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Overview
Description
6-Isopropoxy-2-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, characterized by the presence of isopropoxy and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-methoxypyridin-3-amine typically involves the introduction of isopropoxy and methoxy groups to a pyridine ring. One common method is the reaction of 6-methoxypyridin-3-amine with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-Isopropoxy-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Lacks the isopropoxy group, making it less hydrophobic.
6-Isopropoxy-2-methoxypyridine: Similar structure but without the amine group.
2-Methoxypyridin-3-amine: Lacks the isopropoxy group, affecting its reactivity and solubility
Uniqueness
6-Isopropoxy-2-methoxypyridin-3-amine is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties. These groups influence its solubility, reactivity, and potential interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methoxy-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)13-8-5-4-7(10)9(11-8)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
UBPBWHDNXAJLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)N)OC |
Origin of Product |
United States |
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